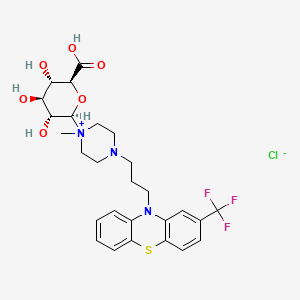
Trifluoperazine N-glucuronide (chloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trifluoperazine N-glucuronide (chloride) is a metabolite of the antipsychotic agent trifluoperazine. It is formed through the action of the enzyme uridine diphosphate glucuronosyltransferase isoform UGT1A4. This compound is primarily studied for its role in drug metabolism and its interactions with various enzymes in the liver .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Trifluoperazine N-glucuronide (chloride) is synthesized from trifluoperazine through a glucuronidation reaction catalyzed by the enzyme uridine diphosphate glucuronosyltransferase isoform UGT1A4. The reaction typically involves the use of uridine diphosphate glucuronic acid as a co-substrate. The reaction conditions include maintaining an appropriate pH and temperature to ensure optimal enzyme activity .
Industrial Production Methods: Industrial production of trifluoperazine N-glucuronide (chloride) involves the use of recombinant uridine diphosphate glucuronosyltransferase isoform UGT1A4 expressed in suitable host cells, such as human embryonic kidney cells. The cells are cultured in bioreactors, and the glucuronidation reaction is carried out under controlled conditions to maximize yield .
Analyse Des Réactions Chimiques
Types of Reactions: Trifluoperazine N-glucuronide (chloride) primarily undergoes glucuronidation reactions. It can also participate in oxidation and reduction reactions, depending on the presence of specific enzymes and cofactors .
Common Reagents and Conditions:
Glucuronidation: Uridine diphosphate glucuronic acid, uridine diphosphate glucuronosyltransferase isoform UGT1A4, appropriate pH buffer, and temperature control.
Oxidation: Oxidizing agents such as hydrogen peroxide or molecular oxygen in the presence of oxidase enzymes.
Reduction: Reducing agents such as sodium borohydride or molecular hydrogen in the presence of reductase enzymes
Major Products: The major product of the glucuronidation reaction is trifluoperazine N-glucuronide (chloride) itself. Oxidation and reduction reactions can lead to various hydroxylated or reduced derivatives of trifluoperazine .
Applications De Recherche Scientifique
Trifluoperazine N-glucuronide (chloride) has several scientific research applications:
Chemistry: Used as a model compound to study glucuronidation reactions and enzyme kinetics.
Biology: Investigated for its interactions with liver enzymes and its role in drug metabolism.
Medicine: Studied for its potential effects on drug efficacy and safety, particularly in the context of antipsychotic medications.
Industry: Utilized in the development of assays for screening uridine diphosphate glucuronosyltransferase inhibitors and studying drug-drug interactions
Mécanisme D'action
Trifluoperazine N-glucuronide (chloride) exerts its effects by interacting with the enzyme uridine diphosphate glucuronosyltransferase isoform UGT1A4. This interaction leads to the formation of glucuronide conjugates, which are more water-soluble and can be more easily excreted from the body. The molecular targets include the active site of the enzyme, where the glucuronidation reaction takes place .
Comparaison Avec Des Composés Similaires
Trifluoperazine: The parent compound, used as an antipsychotic agent.
Imipramine N-glucuronide: Another glucuronide metabolite formed through the action of uridine diphosphate glucuronosyltransferase isoform UGT1A4.
Chlorpromazine N-glucuronide: A similar glucuronide metabolite of the antipsychotic agent chlorpromazine
Uniqueness: Trifluoperazine N-glucuronide (chloride) is unique due to its specific formation from trifluoperazine and its interactions with uridine diphosphate glucuronosyltransferase isoform UGT1A4. This specificity makes it a valuable compound for studying the metabolism of trifluoperazine and its effects on drug interactions and enzyme kinetics .
Propriétés
Formule moléculaire |
C27H33ClF3N3O6S |
|---|---|
Poids moléculaire |
620.1 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[1-methyl-4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-ium-1-yl]oxane-2-carboxylic acid;chloride |
InChI |
InChI=1S/C27H32F3N3O6S.ClH/c1-33(25-23(36)21(34)22(35)24(39-25)26(37)38)13-11-31(12-14-33)9-4-10-32-17-5-2-3-6-19(17)40-20-8-7-16(15-18(20)32)27(28,29)30;/h2-3,5-8,15,21-25,34-36H,4,9-14H2,1H3;1H/t21-,22-,23+,24-,25+;/m0./s1 |
Clé InChI |
AGNWBSBDYUBKFD-CCBWYJQXSA-N |
SMILES isomérique |
C[N+]1(CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O.[Cl-] |
SMILES canonique |
C[N+]1(CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)C5C(C(C(C(O5)C(=O)O)O)O)O.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[(1S)-1-pyridin-2-ylethyl]-8-[4-(trifluoromethyl)phenyl]quinoline-3-carboxamide](/img/structure/B12370166.png)



![3-(3-methyl-2-oxo-1H-benzimidazol-5-yl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-yl)benzamide](/img/structure/B12370189.png)



![2-[2-[(Z)-5-hydroxypent-2-enyl]-3-oxocyclopentyl]acetic acid](/img/structure/B12370211.png)


